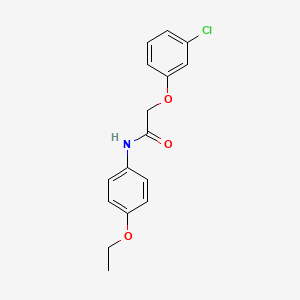![molecular formula C14H10ClN3O B5510329 4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including the formation of oxadiazole rings, which can be achieved through cyclization reactions. For example, compounds with structural similarities have been synthesized by combining specific ligands with metal centers, such as ZnCl2, resulting in the formation of one-dimensional polymeric complexes through intermolecular π-π interactions (Hou et al., 2013).
Molecular Structure Analysis
The molecular structure of related oxadiazole compounds is characterized by the presence of aromatic rings and heteroatoms in the oxadiazole ring, contributing to its chemical properties. For instance, the crystal structure of certain oxadiazole derivatives reveals significant π-π stacking interactions, influencing the compound's stability and reactivity (Hou et al., 2008).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, such as substitutions and cyclization, influenced by their functional groups and structural configuration. The reactivity of these compounds is often studied in the context of their potential applications in materials science and medicinal chemistry (Ma et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, of oxadiazole compounds, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications (Shen et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the electronic structure of the oxadiazole compounds. Studies often focus on the electron-donating or withdrawing effects of substituents on the oxadiazole ring, affecting the compound's overall reactivity (Eshimbetov et al., 2017).
科学的研究の応用
Anticancer Potential
- Apoptosis Induction and Anticancer Agents: Oxadiazoles, including structures similar to 4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, have been investigated for their ability to induce apoptosis and potentially serve as anticancer agents. Specifically, certain oxadiazole derivatives have demonstrated activity against breast and colorectal cancer cell lines, by inducing cell cycle arrest and apoptosis. This research points to the potential use of these compounds in cancer therapy (Zhang et al., 2005).
Electronic Applications
- Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives, including those with pyridine structures, have been used in the development of OLEDs. These materials show promising electron mobility and efficiency, suggesting their utility in electronic displays and lighting (Shih et al., 2015).
Material Science
- Polymeric Complexes: Oxadiazole compounds with pyridine moieties have been utilized in creating polymeric complexes, which exhibit interesting structural properties. Such materials have potential applications in material science and nanotechnology (Hou et al., 2013).
Antimicrobial Activity
- Antibacterial Agents: Some oxadiazole derivatives exhibit significant antibacterial properties. For instance, certain 1,3,4-oxadiazole thioether derivatives have shown effectiveness against bacterial strains, suggesting their potential as antibacterial agents (Song et al., 2017).
Inhibition of Biological Processes
- Inhibition of Catechol-O-Methyltransferase (COMT): Oxadiazole compounds have been explored for their ability to inhibit COMT, an enzyme involved in the metabolism of catecholamines. This suggests potential therapeutic applications in conditions like Parkinson's disease (Kiss et al., 2010).
Corrosion Inhibition
- Corrosion and Biocorrosion Control: Oxadiazole derivatives are investigated for their properties in inhibiting corrosion and biocorrosion, particularly in metals like brass. This application is crucial in industrial settings to protect metal surfaces (Rochdi et al., 2014).
作用機序
将来の方向性
The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given the functional groups present in this compound, it could be of interest in fields like medicinal chemistry, where similar compounds are often studied for their potential as therapeutic agents .
特性
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-2-3-11(12(15)8-9)14-17-13(18-19-14)10-4-6-16-7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUGCNZMCSVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322115 | |
| Record name | 5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-Chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
CAS RN |
430454-48-1 | |
| Record name | 5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)
![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)
![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)


![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)